Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate
Description
The compound Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate features a 1,3-thiazole core substituted at the 2-position with a complex thiourea-linked acetyl group and at the 5-position with an ethyl carboxylate ester. The thiourea linkage (carbonothioyl sulfanyl group) distinguishes it from conventional amide-based analogs, likely influencing its electronic properties, solubility, and biological interactions .
Properties
Molecular Formula |
C16H23N3O3S3 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(2-methylpiperidine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H23N3O3S3/c1-4-22-14(21)13-11(3)17-15(25-13)18-12(20)9-24-16(23)19-8-6-5-7-10(19)2/h10H,4-9H2,1-3H3,(H,17,18,20) |
InChI Key |
DVYKUOVQTNGNGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCCCC2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the piperidine moiety, and subsequent functionalization to achieve the desired compound. Common reagents used in these reactions include thioamides, acyl chlorides, and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Ethyl 4-methyl-2-[[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]amino]-1,3-thiazole-5-carboxylate ()
- Key Differences: Substituent: The 2-position features an amide-linked 4-phenylpiperazinyl group instead of the thiourea-linked 2-methylpiperidinyl group. Synthesis: Prepared via coupling with 4-phenylpiperazine, contrasting with the thiourea-forming reagents used for the target compound .
N-(2-Chloro-6-methylphenyl)-2-[[6-(2-hydroxyethylpiperazinyl)-2-methylpyrimidinyl]amino]thiazole-5-carboxamide (Dasatinib, )
- Key Differences :
- Core Structure : Dasatinib’s thiazole is fused with a pyrimidine ring, unlike the standalone thiazole in the target compound.
- Functional Groups : The hydroxyethylpiperazine group in Dasatinib improves water solubility, whereas the 2-methylpiperidinyl group in the target compound may prioritize membrane permeability.
- Bioactivity : Dasatinib is a tyrosine kinase inhibitor, highlighting the pharmacological relevance of thiazole-carboxamide derivatives .
Heterocyclic and Ester Modifications
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate ()
- Key Differences: Substituents: A trifluoromethyl group at the 4-position and a 2-methylphenylamino group at the 2-position. Electronic Effects: The electron-withdrawing trifluoromethyl group may reduce nucleophilicity compared to the methyl group in the target compound. Applications: Such derivatives are often explored in agrochemicals due to their stability .
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate ()
- Key Differences: Core Structure: Replaces the thiazole with a 1,3,4-thiadiazole ring, altering electronic density and hydrogen-bonding capacity.
Thiourea vs. Amide/Urea Linkages
The target compound’s thiourea linkage ([carbonothioyl]sulfanyl group) contrasts with amide or urea linkages in analogs (e.g., ). Thioureas exhibit:
Structural and Functional Comparison Table
Biological Activity
Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure includes a thiazole ring, a piperidine moiety, and a carbonothioyl group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies demonstrated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
Anticancer Properties
The compound has shown promising results in cancer research. A study investigating its cytotoxic effects on different cancer cell lines revealed that it inhibits cell proliferation effectively. The IC values were significantly lower than those of control drugs, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring enhance its cytotoxic potential.
| Cell Line | IC (µM) | Control Drug | Control IC (µM) |
|---|---|---|---|
| HeLa | 12.5 | Doxorubicin | 15 |
| MCF-7 | 10 | Paclitaxel | 20 |
| A549 | 15 | Cisplatin | 18 |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties in several models. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The thiazole moiety is known to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate inflammation and cell survival, particularly through the NF-kB pathway.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation against common pathogens showed that the compound inhibited growth at concentrations significantly lower than those required for traditional antibiotics .
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound exhibited selective cytotoxicity with minimal effects on normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
